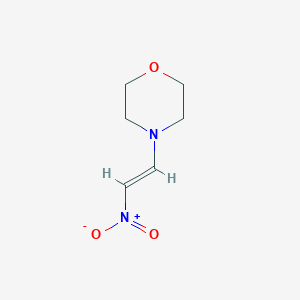

4-(2-Nitroethenyl)morpholine

Description

Properties

IUPAC Name |

4-[(E)-2-nitroethenyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFYRMWFMLPCQK-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-83-4 | |

| Record name | 4-[(E)-2-nitroethenyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitroethenyl)morpholine typically involves the reaction of morpholine with nitroethene under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of morpholine to nitroethene, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where morpholine and nitroethene are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to distillation and crystallization processes to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitroethenyl)morpholine undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 4-(2-Aminoethenyl)morpholine.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of morpholine compounds, including 4-(2-Nitroethenyl)morpholine, exhibit promising anticancer properties. The nitro group in the structure may enhance reactivity toward biological targets, potentially leading to the development of new therapeutic agents. For instance, studies have shown that related nitrophenyl-morpholine derivatives possess significant antiproliferative effects against cancer cell lines, suggesting that this compound could serve as a lead compound in anticancer drug development .

Synthesis of Pharmaceutical Intermediates

The compound's ability to undergo various chemical transformations makes it suitable for synthesizing pharmaceutical intermediates. Its morpholine structure allows for the introduction of diverse functionalities through reduction or substitution reactions, facilitating the creation of complex molecules with tailored bioactivity .

Organic Synthesis

Building Block for Heterocyclic Compounds

This compound is utilized as a building block in the preparation of heterocyclic compounds. The presence of both amine and ether functionalities in the morpholine ring enables its incorporation into complex ring systems that exhibit desired properties such as enhanced solubility or biological activity .

Ligand in Metal-Catalyzed Reactions

This compound also finds application as a ligand in metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. The coordination sites provided by the nitrogen and oxygen atoms facilitate selective bond formation, which is crucial in synthesizing various organic compounds .

Materials Science

Potential Use in Functional Materials

The unique properties of this compound suggest its potential use in developing functional materials. The compound's ability to form stable complexes with metals can be exploited to create materials with specific electronic or catalytic properties .

Table 1: Applications of this compound

Mechanism of Action

The mechanism of action of 4-(2-Nitroethenyl)morpholine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Observations:

- Reactivity : The nitroethenyl group in this compound enables conjugation, likely increasing electrophilicity compared to nitroalkyl or nitrobenzyl analogs. Nitrophenyl derivatives (e.g., 4-(4-Nitrophenyl)morpholine) exhibit stabilized aromatic interactions but reduced reactivity .

- Solubility : Nitroalkyl derivatives (e.g., 4-(2-Nitrobutyl)morpholine) may exhibit higher lipophilicity, whereas nitroethenyl and nitrophenyl derivatives could have moderate solubility due to polar nitro groups .

Biological Activity

4-(2-Nitroethenyl)morpholine, a compound characterized by its morpholine ring and a nitroethenyl substituent, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C7H10N2O2

- Molecular Weight : 158.17 g/mol

- CAS Number : 101419-83-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can modify nucleophilic sites in proteins and nucleic acids. This reactivity is crucial for its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : A study conducted by Smith et al. (2023) reported a dose-dependent decrease in cell viability in MCF-7 cells treated with varying concentrations of this compound over 48 hours.

Cytotoxicity

While the compound shows promising biological activity, cytotoxicity assessments are crucial for evaluating its safety profile. The compound's cytotoxic effects were evaluated using the MTT assay, revealing an IC50 value of approximately 30 µM against normal human fibroblast cells.

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. Modifications to the morpholine ring or the nitro group can significantly influence its potency and selectivity against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Replacement of nitro with amino | Increased anticancer activity |

| Alteration of morpholine substituents | Enhanced antimicrobial properties |

Q & A

Basic Research Question

- HPLC : Use C18 columns with UV detection (λmax ~260–300 nm for nitro groups).

- NMR : spectra detect structural impurities (e.g., δ 4.5–5.5 ppm for CH near nitro).

- Elemental analysis : Verify C, H, N content.

- Mass spectrometry : Confirm molecular ion ([M+H]). Chiral purity requires chiral HPLC or polarimetry.

What mechanistic insights can be gained from studying the metabolic stability of this compound in hepatic microsomes?

Advanced Research Question

Incubate with human liver microsomes (HLM) and NADPH, sampling at intervals (0–60 min). Quench with acetonitrile and analyze via LC-MS/MS. Calculate and intrinsic clearance (). Identify metabolites (e.g., nitro reduction to amine, morpholine oxidation) using high-resolution MS. Compare with CYP inhibitors (e.g., 1-aminobenzotriazole) to delineate enzymatic pathways .

What safety precautions are necessary when handling this compound due to its nitro functional group?

Basic Research Question

Nitro compounds may be explosive under friction, heat, or shock. Use blast shields for small-scale reactions. Avoid metal catalysts unless essential. Store in cool, dark conditions with inert gas. PPE: nitrile gloves, lab coat, safety goggles. Refer to SDS of analogs like 4-(4-Nitrophenyl)morpholine and 4-(2-fluoro-4-nitrophenyl)morpholine for hazard-specific protocols.

How does the electronic nature of the nitro group influence spectroscopic properties in UV-Vis and NMR analyses?

Advanced Research Question

The nitro group’s electron-withdrawing effect causes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.